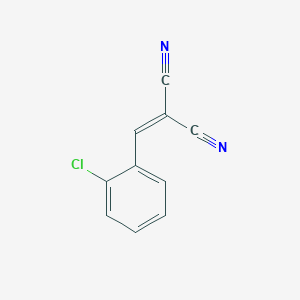

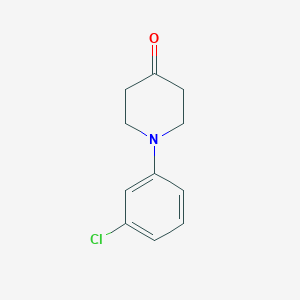

1-(3-Chlorophenyl)piperidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

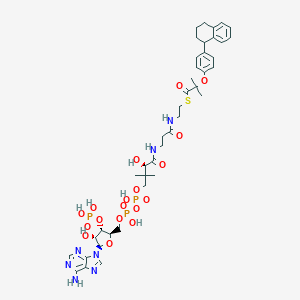

1-(3-Chlorophenyl)piperidin-4-one is a chemical compound that has been studied for various properties and applications in chemistry. Its relevance spans from synthesis methods, molecular structure analysis, to its physical and chemical properties.

Synthesis Analysis

The synthesis of 1-(3-Chlorophenyl)piperidin-4-one and similar compounds involves the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, forming complex structures through reactions that have been characterized by spectroscopic techniques and confirmed by X-ray crystallography (Fatma et al., 2017). An efficient synthesis approach involving the condensation of related compounds has also been reported, showcasing the versatility in synthetic methodologies (Benakaprasad et al., 2007).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques are primary tools for analyzing the molecular structure of 1-(3-Chlorophenyl)piperidin-4-one derivatives. These studies reveal detailed insights into the crystal structure, including molecular geometry and interactions within the compound (Fatma et al., 2017). The conformational analysis and molecular geometry have been explored using density functional theory (DFT) methods, providing a deeper understanding of the molecule's electronic and spatial configuration.

Chemical Reactions and Properties

The chemical reactivity and properties of 1-(3-Chlorophenyl)piperidin-4-one derivatives have been studied through various reactions, including Mannich condensation and aza-Henry reactions, leading to the synthesis of highly substituted piperidines with controlled stereochemistry (Urushima et al., 2010). These reactions underscore the compound's versatility in organic synthesis.

Physical Properties Analysis

The physical properties, such as crystalline structure and thermal stability, have been characterized through X-ray diffraction and thermal analysis. The crystallographic data provide insights into the compound's solid-state structure, highlighting intermolecular interactions and conformational aspects (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of 1-(3-Chlorophenyl)piperidin-4-one derivatives have been explored through spectroscopic methods and computational studies, including DFT calculations and molecular docking. These studies reveal the compound's electronic structure, reactive sites, and potential for interactions with biological targets, providing a comprehensive view of its chemical behavior (Savithiri et al., 2022).

Aplicaciones Científicas De Investigación

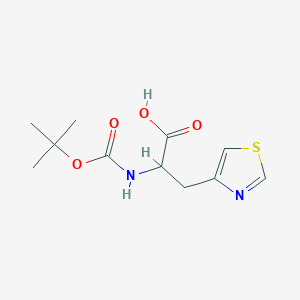

1. General Properties “1-(3-Chlorophenyl)piperidin-4-one” is a chemical compound with the CAS Number: 115012-58-3. It has a molecular weight of 209.68 and its IUPAC name is 1-(3-chlorophenyl)-4-piperidinone .

2. Pharmaceutical Applications Piperidine derivatives, such as “1-(3-Chlorophenyl)piperidin-4-one”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

3. Methods of Application The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

4. Results or Outcomes The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

1. Antimicrobial Activity Piperidin-4-one derivatives have been found to exhibit antimicrobial activity . In a study, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized and tested for their in vitro antibacterial activity against various strains . Some of these compounds exhibited significant antimicrobial activity .

2. Chemical Modulation The compound can be used in the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . This process involves the replacement of the benzimidazol-2-one moiety with urea-like substructures .

3. Intermediate in Chemical Synthesis “1-(3-Chlorophenyl)piperidin-4-one” can be used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .

1. Antidepressant Molecules Synthesis Piperidin-4-one derivatives are used in the synthesis of antidepressant molecules via metal-catalyzed reactions . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

2. Neurotransmitter Regulation “1-(3-Chlorophenyl)piperidin-4-one” may be involved in the regulation of neurotransmitters, which are chemical substances produced in the brain and used by brain cells to communicate between themselves . This could improve night sleep and indirectly decrease daytime symptoms .

3. Oncogene Inhibition A series of 2-amino-4-(1-piperidine) pyridine derivatives, which include “1-(3-Chlorophenyl)piperidin-4-one”, have been designed as inhibitors for the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYTZAMHBNGTOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587839 |

Source

|

| Record name | 1-(3-Chlorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)piperidin-4-one | |

CAS RN |

115012-58-3 |

Source

|

| Record name | 1-(3-Chlorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)